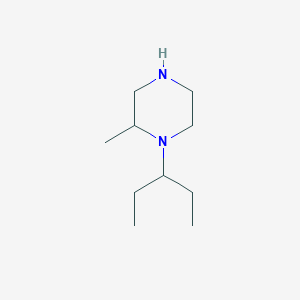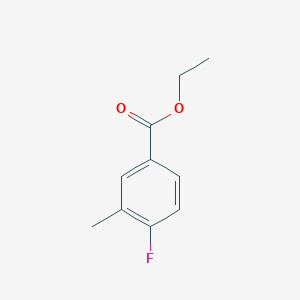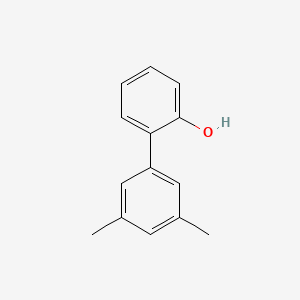
3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane is a chemical compound with the molecular formula C6H7ClF6O2 It is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a butane backbone
Métodos De Preparación
The synthesis of 3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-1,1,1,4,4,4-hexafluoro-2-butanone with methanol in the presence of an acid catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Análisis De Reacciones Químicas
3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agent and conditions.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions vary based on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane involves its interaction with specific molecular targets and pathways. The presence of electronegative fluorine atoms and the chlorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in biological activity, making the compound of interest for drug development and other applications.
Comparación Con Compuestos Similares
3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane can be compared with other similar compounds, such as:
1,1,1,4,4,4-Hexafluoro-2-butanone: This compound lacks the methoxy groups and has different reactivity and applications.
2-Chloro-1,1,1,4,4,4-hexafluorobutane: Similar in structure but without the methoxy groups, leading to different chemical properties.
1,1,1,4,4,4-Hexafluoro-2-chlorobutene:
Propiedades
IUPAC Name |
3-chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF6O2/c1-14-4(15-2,6(11,12)13)3(7)5(8,9)10/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTPVASNAAINBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(F)(F)F)Cl)(C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phosphonic acid, P-[11-(trimethoxysilyl)undecyl]-, diethyl ester](/img/structure/B6321274.png)








![3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene](/img/structure/B6321344.png)
